molecular formula C6H4FN3 B1441948 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1019024-79-3

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1441948
M. Wt: 137.11 g/mol
InChI Key: RLHZNOHNAOXSLJ-UHFFFAOYSA-N
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Description

The compound “6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine” belongs to the class of triazolopyridines, which are nitrogenous heterocyclic compounds . Triazolopyridines have been studied for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray crystallography . The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a chemo- and regioselective defluorinative [3 + 3] annulation of (trifluoromethyl)alkenes and pyrazolones is reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the yield, melting point, and IR spectrum of a similar compound, 8-methyl-4-{[3-(3,4-dimethoxy)benzylideneamino]-1H-[1,2,4]-triazolo-5-yl)thio]-[1,2,4]-triazolo[4,3-a]quinoxaline-1-amine, were reported .

Scientific Research Applications

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their versatile biological activities and are used in various scientific fields . Here are some general applications of triazoles:

  • Pharmacology

    • Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
    • They are also present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
    • The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
  • Organocatalysis

    • Triazoles are also important in organocatalysis .
  • Agrochemicals

    • They are used in agrochemicals .
  • Materials Science

    • Triazoles have applications in materials science .
  • Antibacterial and Antifungal Applications

    • Triazolopyridines, a class of compounds that includes “6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine”, have been found to have a wide range of pharmaceutical and biological activities, including antibacterial and antifungal properties .
  • Anti-Inflammatory Applications

    • Triazolopyridines also have anti-inflammatory properties .
  • Herbicidal and Pesticidal Applications

    • These compounds have been used as herbicides and pesticides .
  • Anticonvulsant Applications

    • Triazolopyridines have been used as anticonvulsants .
  • Anxiolytic and Antipsychotic Applications

    • These compounds have also been used for their anxiolytic and antipsychotic properties .
  • Enhancement of Vascular Permeability

    • Some research suggests that “6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine” can enhance vascular permeability, promote the growth, proliferation, migration, and differentiation of vascular endothelial cells, reduce cell apoptosis, induce vascular formation, change cytoskeleton function, and affect other cellular biological changes .
  • Fatty Acid-Binding Proteins (FABPs) Isoforms

    • Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
  • Antimalarial Applications

    • Triazolopyridines have been used as antimalarials .
  • Cardiovascular Vasodilators

    • These compounds have also been used for their cardiovascular vasodilator properties .
  • Metal Coordination Compounds

    • Triazolopyridines are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .
  • Antidiabetic Applications

    • Triazolopyridines have been used as antidiabetics .
  • Antianxiety Applications

    • These compounds have also been used for their antianxiety properties .

Safety And Hazards

The safety and hazards of similar compounds have been reported. For instance, the hazard statements for a similar compound include H315 - H319 - H335, indicating skin irritation, eye irritation, and respiratory system toxicity .

properties

IUPAC Name

6-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHZNOHNAOXSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine

Synthesis routes and methods

Procedure details

(5-Fluoro-pyridin-2-yl)-hydrazine (500 mg, 3.93 mmol) in diethoxymethyl acetate (5 mL) was stirred at RT for 2 h. The resulting precipitate was diluted with cyclohexane (5 mL) and filtered to give Intermediate Fa (379 mg, 70%). 1H NMR (400 MHz, CDCl3): 7.25 (1H, m), 7.84 (1H, m), 8.09 (1H, t, J=2.5 Hz), 8.84 (1H, s).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CL Cioffi, B Racz, A Varadi, EE Freeman… - Journal of medicinal …, 2019 - ACS Publications
Retinol-binding protein 4 (RBP4) serves as a transporter for all-trans-retinol (1) in the blood, and it has been proposed to act as an adipokine. Elevated plasma levels of the protein have …
Number of citations: 21 pubs.acs.org

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